molecular formula C7H7NO3 B1520557 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 442563-59-9

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1520557
M. Wt: 153.14 g/mol
InChI Key: IJVWRAVKIZYREQ-UHFFFAOYSA-N
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Description

“5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” is an organic compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . It is mainly used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 5-position with a formyl group .


Chemical Reactions Analysis

Pyrrole derivatives, including “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can undergo a variety of chemical reactions. For example, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

“5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a powder at room temperature . It has a melting point of 254-256°C .

Scientific Research Applications

Antimicrobial Applications

5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid and its derivatives exhibit significant antimicrobial properties. A study by Hublikar et al. (2019) synthesized novel derivatives of this compound, demonstrating their effectiveness against various bacterial and fungal infections. The introduction of methoxy groups into the structure enhanced this activity, indicating the potential of these compounds in the development of new antimicrobial agents (Hublikar et al., 2019).

Applications in Alkaloid Synthesis

In the context of alkaloid synthesis, 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid plays a role in the synthesis of pyrrole alkaloids. Research by Youn et al. (2016) identified new pyrrole alkaloids isolated from Lycium chinense fruits, demonstrating the utility of this compound in discovering new naturally occurring alkaloids with potential pharmacological applications (Youn et al., 2016).

Tagging Amino Acids

Abell et al. (2002) presented a method where 5-formyl-1H-pyrrole-2-carboxylic acid was used to react with amino acids, forming a derivatised tag with the potential to be colored. This innovative approach provides a method for tagging and identifying amino acids, useful in biochemical and pharmaceutical research (Abell et al., 2002).

Bioevaluation as Antimicrobial Agents

Research in 2020 explored the synthesis of pyrrole derivatives with 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid for antimicrobial applications. The study identified compounds with high anti-staphylococcus and antifungal activities, indicating the potential of these derivatives in therapeutic contexts (Biointerface Research in Applied Chemistry, 2020).

Synthesis of Pyrrole-Containing Products

The synthesis of pyrrole-containing products, such as porphyrins and metalloporphyrins, often utilizes derivatives of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid. Farhanullah and Ram (2009) described the synthesis of these compounds, highlighting the role of pyrrole derivatives in creating complex organic structures with applications in materials science and organic chemistry (Farhanullah & Ram, 2009).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

“5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines . This suggests potential future directions in anticancer drug development.

properties

IUPAC Name

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(3-9)8-4/h2-3,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVWRAVKIZYREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660330
Record name 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

CAS RN

442563-59-9
Record name 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YZ Jin, DX Fu, N Ma, ZC Li, QH Liu, L Xiao, RH Zhang - Molecules, 2011 - mdpi.com
Eighteen novel 3-substituted-indolin-2-ones containing chloropyrroles were synthesized and their biological activities were evaluated. The presence of a chlorine atom on the pyrrole …
Number of citations: 16 www.mdpi.com

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